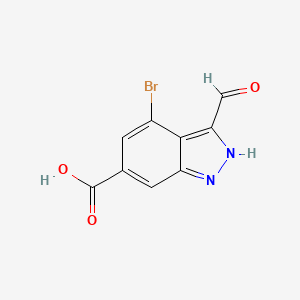

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Descripción general

Descripción

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-formylindazole followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the presence of a brominating agent such as N-bromosuccinimide (NBS) is crucial .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 4-Bromo-3-carboxy-1H-indazole-6-carboxylic acid.

Reduction: 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of indazole derivatives, including 4-bromo-3-formyl-1H-indazole-6-carboxylic acid, as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects against HIV-1 integrase, suggesting that similar modifications to the indazole framework could yield compounds with enhanced antiviral properties. The introduction of various substituents at specific positions on the indazole ring can lead to improved binding affinities and biological activities against viral targets .

Antibacterial Properties

Indazole derivatives have also been investigated for their antibacterial properties. Compounds based on the indole structure have been shown to act as potentiators for enhancing the efficacy of existing antibiotics against resistant bacterial strains. The synthesis of new derivatives, including those containing this compound, may contribute to developing novel antibacterial agents .

Biochemical Research

Enzyme Inhibition Studies

this compound has been explored as a scaffold for designing enzyme inhibitors. For example, its derivatives have been synthesized to evaluate their inhibitory effects on cystathionine γ-synthase, an enzyme involved in the transsulfuration pathway. Such studies are crucial for understanding metabolic disorders and developing therapeutic strategies .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with electronic or optical properties. Its unique structure allows for modifications that can enhance conductivity or photoluminescence in materials used for organic electronics or sensors. Research into these applications is ongoing, with promising results indicating potential uses in advanced material applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

A study exploring indole-based compounds demonstrated that structural modifications significantly enhanced antiviral activity against HIV-1 integrase. The optimized derivatives achieved IC50 values as low as 0.13 μM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Antibacterial Efficacy

Research focused on the synthesis of new indole derivatives showed that certain modifications led to increased potency against resistant bacterial strains. These findings suggest that this compound could be a valuable building block in developing next-generation antibiotics .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is largely dependent on its interaction with biological targets. The bromine atom and formyl group can participate in hydrogen bonding and van der Waals interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-1H-indazole-6-carboxylic acid

- 3-Formyl-1H-indazole-6-carboxylic acid

- 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid

Uniqueness

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the indazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .

Actividad Biológica

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a formyl group on the indazole ring, which contributes to its unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and relevant case studies.

Molecular Formula: C9H5BrN2O3

CAS Number: 885523-37-5

The compound's structure is essential for its biological activity, as the bromine atom and formyl group can interact with various biological targets, influencing enzyme activity and cellular processes .

This compound has been shown to interact with several enzymes and proteins. Notably, it inhibits certain kinases, such as mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2), which play crucial roles in cell signaling pathways . The compound also influences gene expression and cellular metabolism, indicating its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Biochemical Interactions

| Target Enzyme/Protein | Effect of Compound |

|---|---|

| MNK1 | Inhibition of kinase activity |

| MNK2 | Inhibition of kinase activity |

| Caspases | Induction of apoptosis |

Molecular Mechanisms

The biological effects of this compound occur through various mechanisms:

- Enzyme Inhibition: The compound can bind to active or allosteric sites of enzymes, altering their function. This binding can lead to conformational changes that inhibit enzyme activity.

- Induction of Apoptosis: By activating caspases and promoting cytochrome c release from mitochondria, this compound can trigger programmed cell death in cancer cells .

- Gene Regulation: It may modulate transcription factors that regulate gene expression, impacting cellular growth and survival pathways.

Cellular Effects

In cellular studies, this compound has demonstrated significant effects on cell viability and proliferation:

- Cancer Cells: The compound has been shown to inhibit tumor growth in vitro by inducing apoptosis and disrupting metabolic pathways .

- Inflammation Models: Low doses have exhibited anti-inflammatory properties by modulating cytokine production.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Reduced tumor size |

| 10 | Significant apoptosis induction |

| 20 | Cytotoxic effects on normal cells |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines: A study published in ACS Omega demonstrated that derivatives of this compound exhibited potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values significantly lower than standard treatments .

- Neurodegenerative Disease Models: Research indicates that compounds similar to this compound can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathogenesis. The compound showed a notable ability to reduce neurotoxicity in vitro .

Propiedades

IUPAC Name |

4-bromo-3-formyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFLTQPQOXRHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646395 | |

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-37-5 | |

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.